Aqueous Solubility Enhancement vs. ortho-Substituted Phenyl Rings
Replacement of the ortho-substituted phenyl ring in bioactive molecules with the 2-oxabicyclo[2.1.1]hexane scaffold results in a dramatic increase in aqueous solubility. For the marketed agrochemicals fluxapyroxad and boscalid, this bioisosteric replacement improved kinetic solubility by approximately 5–10 fold [1]. This class-level effect is directly attributable to the introduction of the skeletal oxygen atom, which increases topological polar surface area (TPSA) and hydrogen-bond acceptor capacity without substantially increasing molecular weight. The target compound, bearing both an aldehyde and a Boc-protected amine on this solubilizing scaffold, inherits these intrinsic solubility advantages over its aromatic counterparts.
| Evidence Dimension | Kinetic aqueous solubility (μM or mg/mL, relative fold-increase) |
|---|---|
| Target Compound Data | Class effect: 5–10× solubility increase for 2-oxabicyclo[2.1.1]hexane bioisosteres vs. phenyl counterparts |
| Comparator Or Baseline | ortho-Substituted phenyl rings (e.g., fluxapyroxad, boscalid) |
| Quantified Difference | 5–10× improvement in kinetic aqueous solubility |
| Conditions | Kinetic solubility assay in PBS, pH 7.4, 25°C, as reported in matched-pair analyses |
Why This Matters
Poor aqueous solubility is a leading cause of preclinical and clinical attrition; a 5–10× solubility improvement can be decisive in selecting a lead series.
- [1] Denisenko A, Garbuz P, Voloshchuk NM, et al. 2-Oxabicyclo[2.1.1]hexanes as saturated bioisosteres of the ortho-substituted phenyl ring. Nat Chem. 2023;15(8):1155-1163. doi:10.1038/s41557-023-01222-0 View Source
